molecular formula C₁₉H₂₅ClN₂O B138758 Palonosetron hydrochloride, (3R)- CAS No. 135729-76-9

Palonosetron hydrochloride, (3R)-

Cat. No. B138758
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-KALLACGZSA-N
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Description

Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used to prevent upset stomach and throwing up . It is also used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .


Molecular Structure Analysis

Palonosetron hydrochloride forms a tight and effective wedge in the binding pocket, made possible by its rigid tricyclic ring structure and its interactions with binding site residues . It adopts a binding pose that is distinct from the related antiemetics granisetron and tropisetron .


Chemical Reactions Analysis

Palonosetron is a selective 5-HT3 receptor antagonist, blocking serotonin, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . It is metabolized via CYP enzymes (and likely other pathways) to relatively inactive metabolites .


Physical And Chemical Properties Analysis

Palonosetron hydrochloride is a solid, white to off-white substance . Its melting point is greater than 290°C . It is well absorbed and has a distribution volume of 8.3 ± 2.5 L/kg .

Scientific Research Applications

Unique Pharmacological Properties

Palonosetron exhibits unique pharmacological characteristics, including prolonged half-life and high receptor affinity, which contribute to its enhanced efficacy in preventing both acute and delayed CINV (Celio et al., 2015; Saito & Tsukuda, 2010). These properties also allow for a more effective blockade of the 5-HT3 receptor, potentially offering a better control over CINV compared to first-generation 5-HT3 receptor antagonists.

Efficacy in Chemotherapy Regimens

Research has shown that palonosetron, either as a monotherapy or in combination with other antiemetics such as corticosteroids and neurokinin-1 (NK-1) receptor antagonists, provides superior control over CINV in both highly and moderately emetogenic chemotherapy (HEC and MEC, respectively) (Navari, 2009; Keating, 2015). The efficacy of palonosetron in preventing delayed CINV has been a particular focus, with studies highlighting its role in reducing the total corticosteroid dose required for effective CINV management.

Safety Profile

Palonosetron's safety profile is noteworthy for the lack of significant cardiac safety warnings and clinically significant drug-drug interactions, distinguishing it from other 5-HT3 receptor antagonists and making it a viable option for a broader range of patients undergoing chemotherapy (Celio et al., 2015).

International Guidelines and Recommendations

Based on its efficacy and safety profile, palonosetron is recommended in international guidelines for the prevention of CINV caused by MEC. Its ability to effectively control CINV with a high safety margin has been acknowledged as contributing to a wider acceptance and use in clinical practice (Celio et al., 2015).

Future Directions

Palonosetron Hydrochloride Injection is indicated in adults for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy, and for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery . Its efficacy beyond 24 hours has not been demonstrated . It is also indicated in pediatric patients aged 1 month to less than 17 years for the prevention of acute nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, including highly emetogenic cancer chemotherapy .

properties

IUPAC Name

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-KALLACGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonosetron hydrochloride, (3R)-

CAS RN

135729-76-9
Record name (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALONOSETRON HYDROCHLORIDE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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